4-(4-Nitrophenyl)sulfinylaniline
Overview
Description
4-(4-Nitrophenyl)sulfinylaniline is an organic compound with the molecular formula C12H10N2O3S and a molecular weight of 262.28 g/mol . It is also known as 4-[(4-nitrophenyl)sulfinyl]aniline. This compound is characterized by the presence of a nitrophenyl group and a sulfinyl group attached to an aniline moiety. It appears as a white to pale yellow solid and has a melting point of 132°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Nitrophenyl)sulfinylaniline can be synthesized through a nucleophilic aromatic substitution reaction. The synthesis involves the reaction of 4-nitrochlorobenzene with aniline in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction is typically carried out in an organic solvent like ethanol or acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)sulfinylaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Oxidation: Hydrogen peroxide.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.
Major Products Formed
Reduction: 4-(4-Aminophenyl)sulfinylaniline.
Oxidation: 4-(4-Nitrophenyl)sulfonylaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Nitrophenyl)sulfinylaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-(4-nitrophenyl)sulfinylaniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the nitrophenyl group may interact with enzymes or receptors, leading to changes in cellular processes. The sulfinyl group may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)sulfonylaniline: Similar structure but with a sulfone group instead of a sulfinyl group.
4-(4-Aminophenyl)sulfinylaniline: Similar structure but with an amino group instead of a nitro group.
4-Nitroaniline: Lacks the sulfinyl group but has a similar nitrophenyl and aniline structure.
Uniqueness
4-(4-Nitrophenyl)sulfinylaniline is unique due to the presence of both a nitrophenyl group and a sulfinyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(4-nitrophenyl)sulfinylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c13-9-1-5-11(6-2-9)18(17)12-7-3-10(4-8-12)14(15)16/h1-8H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRBPRDVGWGKAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277986 | |
Record name | 4-(4-nitrophenyl)sulfinylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5461-23-4 | |
Record name | NSC5533 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5533 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-nitrophenyl)sulfinylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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